

Elinogrel: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elinogrel*

Cat. No.: *B1662655*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinogrel (formerly PRT060128) is an experimental antiplatelet agent that acts as a direct-acting, selective, and reversible antagonist of the P2Y₁₂ receptor.^{[1][2]} Unlike thienopyridine antiplatelet drugs such as clopidogrel, **elinogrel** is not a prodrug and does not require metabolic activation, leading to a more rapid onset of action and less inter-individual variability in its effects.^{[2][3]} It was developed for both intravenous and oral administration to treat acute coronary syndrome and prevent secondary thrombotic events.^[2] Although its clinical development was terminated, the study of **elinogrel** provides valuable insights into the pharmacology of reversible P2Y₁₂ inhibitors.

Chemical Structure and Properties

Elinogrel is a complex molecule with the IUPAC name N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea
CAS Number	936500-94-6
Molecular Formula	C ₂₀ H ₁₅ ClFN ₅ O ₅ S ₂
SMILES	<chem>CNC1=C(F)C=C2C(=C1)N(C(=O)N=C2O)C3=C C=C(C=C3)NC(=O)NS(=O) (=O)C4=CC=C(S4)Cl</chem>
InChI	InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14- 12(8-13(15)22)18(28)27(20(30)25-14)11-4-2- 10(3-5-11)24-19(29)26-34(31,32)17-7-6- 16(21)33-17/h2-9,23H,1H3,(H,25,30) (H2,24,26,29)

Physicochemical Properties

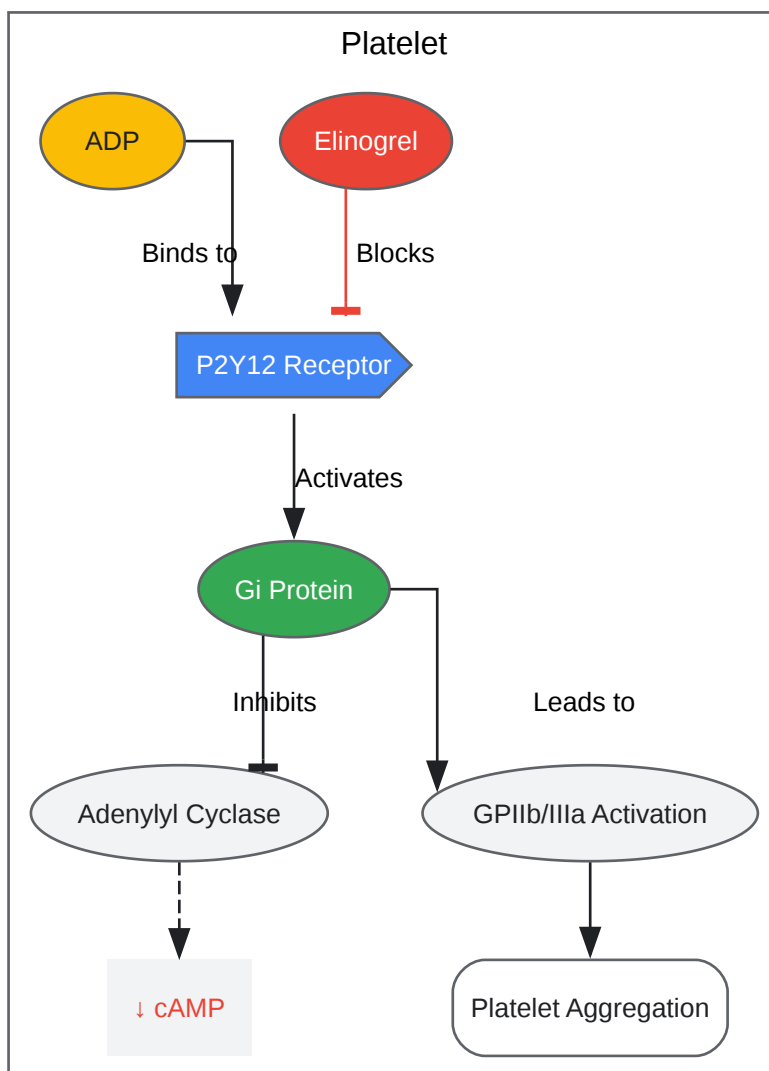
Property	Value	Source
Molecular Weight	523.9 g/mol	Cayman Chemical
Appearance	Solid	Cayman Chemical
Solubility	DMSO: 100 mM	Cayman Chemical
pKa (Strongest Acidic)	4.69 (Predicted)	DrugBank Online
pKa (Strongest Basic)	2.01 (Predicted)	DrugBank Online
logP	3.24 (Predicted)	DrugBank Online
Water Solubility	0.00327 mg/mL (Predicted)	DrugBank Online

Mechanism of Action: P2Y₁₂ Receptor Antagonism

Elinogrel exerts its antiplatelet effect by competitively and reversibly binding to the P2Y₁₂ receptor on the surface of platelets. The P2Y₁₂ receptor is a G protein-coupled receptor

(GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.

By blocking the P2Y₁₂ receptor, **elinogrel** prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y₁₂ pathway ultimately reduces platelet aggregation and thrombus formation.



[Click to download full resolution via product page](#)

P2Y12 Receptor Signaling Pathway Inhibition by **Elinogrel**.

Pharmacological Properties

Pharmacodynamics

Elinogrel demonstrates a rapid and potent inhibition of ADP-induced platelet aggregation. Being a reversible inhibitor, its antiplatelet effects are transient, with platelet function returning to baseline within a shorter period compared to irreversible inhibitors.

Parameter	Value	Assay
K _i	23 nM	P2Y12 Receptor Binding Assay
IC ₅₀	2.81 nM	Human Platelet-Rich Plasma (hPRP) Aggregation Assay

Pharmacokinetics

Elinogrel can be administered both intravenously and orally. It is primarily metabolized via N-demethylation, with about 15% of the drug undergoing this transformation. The remaining drug is excreted unchanged in the urine and feces.

Parameter	Value (Dose)	Study Population
C _{max} (Median)	30,600 ng/mL	120 mg IV + 100 mg oral
C _{max} (Median)	20,700 ng/mL	120 mg IV + 150 mg oral
AUC ₀₋₂₄ (Mean)	153,088 ng·hr/mL	120 mg IV + 100 mg oral
AUC ₀₋₂₄ (Mean)	163,091 ng·hr/mL	120 mg IV + 150 mg oral

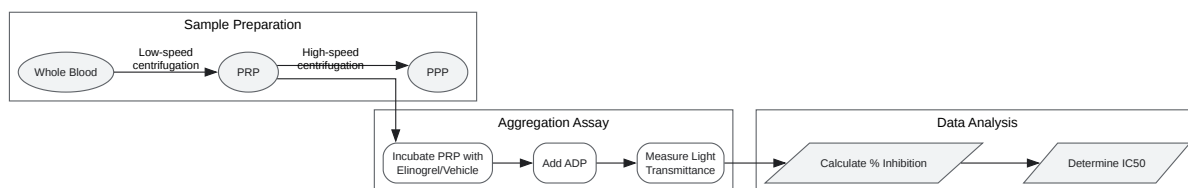
Experimental Protocols

ADP-Induced Platelet Aggregation Assay in Human Platelet-Rich Plasma (hPRP)

Objective: To determine the in vitro potency of **elinogrel** in inhibiting platelet aggregation.

Methodology:

- **Blood Collection:** Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- **PRP Preparation:** Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
- **Platelet Count Adjustment:** The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- **Assay Procedure:**
 - Aliquots of PRP are pre-incubated with varying concentrations of **elinogrel** or vehicle control in an aggregometer cuvette at 37°C with constant stirring.
 - Platelet aggregation is induced by adding a standard concentration of ADP.
 - The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
- **Data Analysis:** The percentage of platelet aggregation inhibition is calculated for each **elinogrel** concentration relative to the vehicle control. The IC₅₀ value is then determined from the concentration-response curve.



[Click to download full resolution via product page](#)

Workflow for ADP-Induced Platelet Aggregation Assay.

Murine Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of **elinogrel**.

Methodology:

- **Animal Preparation:** A mouse is anesthetized, and the carotid artery is surgically exposed.
- **Induction of Thrombosis:** A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.
- **Drug Administration:** **Elinogrel** or a vehicle control is administered to the mice (e.g., intravenously or orally) prior to the FeCl₃ application.
- **Thrombus Formation Monitoring:** Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as the primary endpoint.
- **Data Analysis:** The time to occlusion in the **elinogrel**-treated group is compared to the vehicle-treated group to assess the antithrombotic effect.

Clinical Trials Overview

Elinogrel was evaluated in several clinical trials to assess its safety, tolerability, and efficacy.

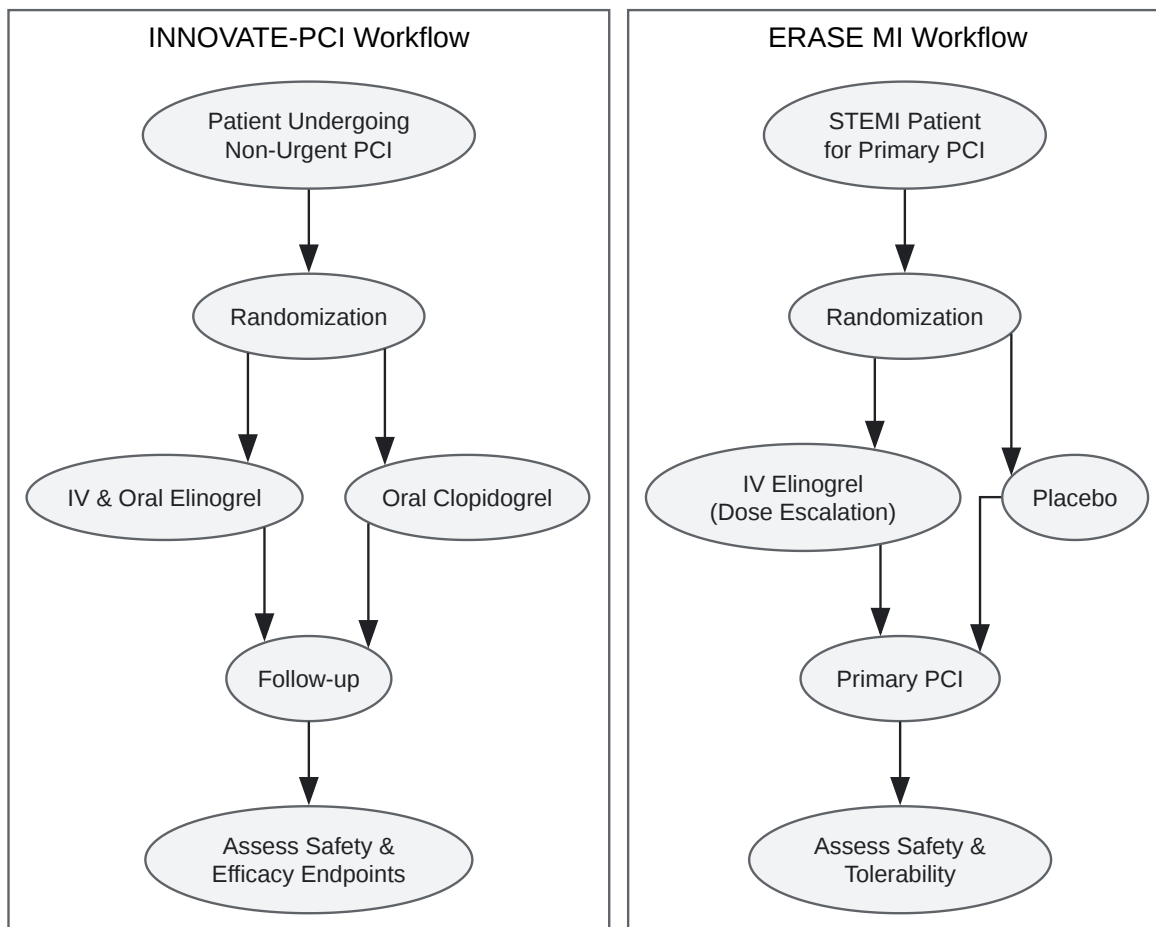
INNOVATE-PCI (NCT00751231)

This Phase II trial evaluated the safety and efficacy of intravenous and oral **elinogrel** compared to clopidogrel in patients undergoing non-urgent percutaneous coronary intervention (PCI).

Outcome	Elinogrel Group	Clopidogrel Group
Number of Patients	434	218
TIMI Major or Minor Bleeding	2.1%	1.4%
Bleeding Requiring Medical Attention	11.5%	6.3%
Periprocedural Myocardial Infarction	14.5%	10.6%

ERASE MI (NCT00546260)

This was a Phase IIa pilot study designed to evaluate the safety and tolerability of escalating doses of intravenous **elinogrel** in patients with ST-elevation myocardial infarction (STEMI) before primary PCI. The trial was prematurely terminated for administrative reasons.



[Click to download full resolution via product page](#)

Simplified Workflows for INNOVATE-PCI and ERASE MI Clinical Trials.

Conclusion

Elinogrel is a well-characterized reversible P2Y₁₂ receptor antagonist with a rapid onset of action. Its development, although halted, has contributed significantly to the understanding of direct-acting antiplatelet therapies. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A randomized, double-blind, active-controlled phase 2 trial to evaluate a novel selective and reversible intravenous and oral P2Y₁₂ inhibitor elinogrel versus clopidogrel in patients undergoing nonurgent percutaneous coronary intervention: the INNOVATE-PCI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elinogrel: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662655#elinogrel-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com